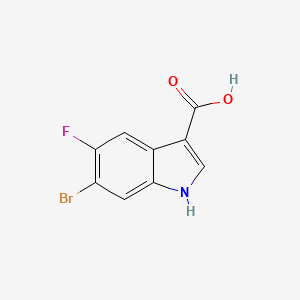

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid

Vue d'ensemble

Description

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid is a type of indole derivative . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Molecular Structure Analysis

The molecular formula of this compound is C9H5BrFNO2 . Indole derivatives possess various biological activities, which have attracted interest among researchers to synthesize a variety of indole derivatives .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indole derivatives are known to show various biologically vital properties .Applications De Recherche Scientifique

Indole Synthesis

Indole compounds, including those structurally related to "6-Bromo-5-fluoro-1H-indole-3-carboxylic acid," are crucial in organic synthesis, offering a framework for developing new synthetic methods. Taber and Tirunahari (2011) provide a comprehensive review classifying indole synthesis strategies, highlighting their importance in creating compounds used in pharmaceuticals, agrochemicals, and material science. This classification aids in understanding synthetic approaches that could potentially apply to synthesizing and manipulating compounds like "this compound" for various scientific applications (Taber & Tirunahari, 2011).

Biocatalyst Inhibition by Carboxylic Acids

Research on carboxylic acids, such as "this compound," explores their role as inhibitors in microbial processes. Jarboe et al. (2013) discuss the impact of carboxylic acids on engineered microbes, including inhibition mechanisms and strategies to increase microbial robustness for industrial applications. This work is relevant for understanding how similar compounds might affect or be used to control microbial growth in biotechnological processes (Jarboe et al., 2013).

Fluorinated Compound Synthesis and Applications

The synthesis and applications of fluorinated compounds, closely related to "this compound," have been extensively studied due to their unique properties and applications in various fields. Wang et al. (2013) review the transition to fluorinated alternatives for long-chain perfluoroalkyl substances, highlighting their use in industrial processes and potential environmental and health impacts. This review provides insights into the development, use, and management of fluorinated compounds, including those structurally related to "this compound" (Wang et al., 2013).

Orientations Futures

Mécanisme D'action

Target of Action

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological effects of the compound.

Mode of Action

It is known that indole derivatives interact with their targets, often leading to changes in cellular processes . For example, some indole derivatives have been reported to have antiviral activity, suggesting that they may interfere with viral replication processes .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives, including this compound, can interact with and modulate multiple biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the effects can range from antiviral effects to anti-inflammatory effects .

Propriétés

IUPAC Name |

6-bromo-5-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c10-6-2-8-4(1-7(6)11)5(3-12-8)9(13)14/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIKTBYKZBFYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B1448523.png)

![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B1448524.png)

![tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate](/img/structure/B1448531.png)